Cas no 942006-37-3 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide)

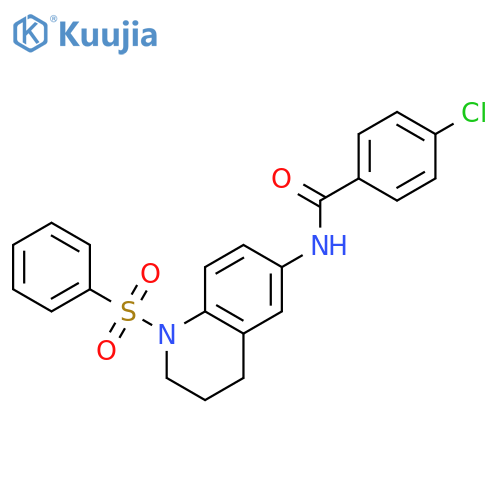

942006-37-3 structure

商品名:N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide

CAS番号:942006-37-3

MF:C22H19ClN2O3S

メガワット:426.915863275528

CID:5502790

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzamide

- N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide

-

- インチ: 1S/C22H19ClN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26)

- InChIKey: DWKHUCKQLYLISC-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC=C(Cl)C=C1

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2770-0031-1mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2770-0031-2mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2770-0031-15mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2770-0031-30mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2770-0031-20μmol |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2770-0031-5mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2770-0031-10mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| A2B Chem LLC | BA72292-25mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 25mg |

$360.00 | 2024-05-20 | ||

| A2B Chem LLC | BA72292-1mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 1mg |

$245.00 | 2024-05-20 | ||

| A2B Chem LLC | BA72292-100mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide |

942006-37-3 | 100mg |

$697.00 | 2024-05-20 |

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

942006-37-3 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬